2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone
Overview
Description
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties . The presence of the triazole ring in its structure contributes to its significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone typically involves the reaction of 4-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone under reflux conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an appropriate solvent like ethanol . The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as halides, amines, or thiols; often in polar aprotic solvents
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the phenylethanone moiety.
4-[(3-nitrobenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a nitrobenzylidene group instead of the phenylethanone moiety.
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Contains a pyridyl group instead of the phenylethanone moiety.
Properties
IUPAC Name |
2-[(5-amino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-phenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c17-15-18-19-16(20(15)13-9-5-2-6-10-13)22-11-14(21)12-7-3-1-4-8-12/h1-10H,11H2,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YINHAZWRWMKJAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.